molecular formula C9H8N2O2 B3360284 2H-Pyrano[3,2-c]pyridine-8-carbonitrile, 3,4,6,7-tetrahydro-7-oxo- CAS No. 88696-58-6

2H-Pyrano[3,2-c]pyridine-8-carbonitrile, 3,4,6,7-tetrahydro-7-oxo-

Cat. No.: B3360284
CAS No.: 88696-58-6
M. Wt: 176.17 g/mol
InChI Key: WSSPCGPMHJYJCB-UHFFFAOYSA-N
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Description

2H-Pyrano[3,2-c]pyridine-8-carbonitrile, 3,4,6,7-tetrahydro-7-oxo- is a heterocyclic compound that features a fused pyran and pyridine ring system. This compound is of significant interest due to its potential biological and pharmaceutical properties, including anti-inflammatory, anti-microbial, and anti-tumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrano[3,2-c]pyridine-8-carbonitrile, 3,4,6,7-tetrahydro-7-oxo- typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction is usually carried out in a solvent mixture of water and ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrano[3,2-c]pyridine-8-carbonitrile, 3,4,6,7-tetrahydro-7-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

2H-Pyrano[3,2-c]pyridine-8-carbonitrile, 3,4,6,7-tetrahydro-7-oxo- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anti-microbial and anti-inflammatory agent.

    Medicine: Explored for its anti-tumor properties and potential use in cancer therapy.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyrano[3,2-c]pyridine-8-carbonitrile, 3,4,6,7-tetrahydro-7-oxo- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrano[3,2-c]pyridine-8-carbonitrile, 3,4,6,7-tetrahydro-7-oxo- is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-oxo-2,3,4,6-tetrahydropyrano[3,2-c]pyridine-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-4-7-8-6(2-1-3-13-8)5-11-9(7)12/h5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSPCGPMHJYJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CNC(=O)C(=C2OC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524894
Record name 7-Oxo-3,4,6,7-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88696-58-6
Record name 7-Oxo-3,4,6,7-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrano[3,2-c]pyridine-8-carbonitrile, 3,4,6,7-tetrahydro-7-oxo-
Reactant of Route 2
2H-Pyrano[3,2-c]pyridine-8-carbonitrile, 3,4,6,7-tetrahydro-7-oxo-
Reactant of Route 3
2H-Pyrano[3,2-c]pyridine-8-carbonitrile, 3,4,6,7-tetrahydro-7-oxo-
Reactant of Route 4
2H-Pyrano[3,2-c]pyridine-8-carbonitrile, 3,4,6,7-tetrahydro-7-oxo-
Reactant of Route 5
2H-Pyrano[3,2-c]pyridine-8-carbonitrile, 3,4,6,7-tetrahydro-7-oxo-
Reactant of Route 6
2H-Pyrano[3,2-c]pyridine-8-carbonitrile, 3,4,6,7-tetrahydro-7-oxo-

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